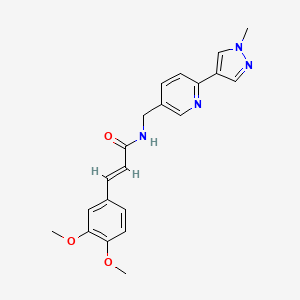

(E)-3-(3,4-dimethoxyphenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-25-14-17(13-24-25)18-7-4-16(11-22-18)12-23-21(26)9-6-15-5-8-19(27-2)20(10-15)28-3/h4-11,13-14H,12H2,1-3H3,(H,23,26)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIVRZOYLOBGFX-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Acrylamide moiety : Known for its role in various biological activities.

- Dimethoxyphenyl group : Enhances lipophilicity and biological interactions.

- Pyrazole and pyridine rings : Contribute to the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 365.43 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and other diseases. Recent studies suggest that compounds containing pyrazole and pyridine moieties can inhibit key enzymes and receptors involved in cell proliferation and survival.

- Inhibition of Kinases : The compound has shown potential as an inhibitor of several kinases, which are critical in cancer signaling pathways.

- Modulation of Apoptosis : It may influence apoptotic pathways, promoting cell death in cancer cells while sparing normal cells.

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Antiproliferative Activity : The compound exhibited significant antiproliferative effects on various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : IC50 values indicated strong inhibition of cell growth.

- Liver Cancer (HepG2) : Similar effects were observed with notable apoptosis induction.

In Vivo Studies

Animal models have been utilized to assess the compound's efficacy:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to controls.

Case Studies

-

Case Study 1: Breast Cancer Model

- Objective : Evaluate the anticancer potential against MDA-MB-231 cells.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through caspase activation assays.

-

Case Study 2: Liver Cancer Model

- Objective : Assess the effects on HepG2 cells.

- Methodology : In vivo studies were performed using a mouse model.

- Results : Treatment led to a decrease in tumor volume by over 50% after two weeks of administration, alongside histological analysis showing increased necrosis within tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (E)-3-(3,4-dimethoxyphenyl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide can be contextualized against related acrylamide derivatives, as detailed below:

Structural Analogues with Modified Aryl Groups

- (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(prop-2-ynyl)acrylamide (Compound 6g precursor): This compound (from ) shares the acrylamide core and a methoxyphenyl group but replaces the pyridinylmethyl-pyrazole with a propargylamine group.

- (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (Compound 5012) :

Featuring a nitro group (electron-withdrawing) and a p-tolyl substituent, this derivative () adopts a Z-configuration at the acrylamide double bond, which may sterically hinder target binding compared to the (E)-configuration in the target compound .

Analogues with Heterocyclic Modifications

- (E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide: This compound () retains the 3,4-dimethoxyphenyl group but replaces the pyridinylmethyl-pyrazole with a pyrimidine-pyrazole system. The ethylamine linker may enhance flexibility but reduce binding affinity compared to the rigid pyridine scaffold in the target compound .

- N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (Compound 3e): This derivative () incorporates a benzoimidazo-pyrimidine core, which increases molecular complexity and weight. The methoxy and piperazinyl groups may improve solubility but introduce steric bulk .

Analogues with Alternative Linkers/Substituents

- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide :

This pyrazolo-pyridine derivative () lacks the acrylamide backbone but shares a pyrazole-pyridine motif. The absence of the α,β-unsaturated system may limit covalent binding mechanisms .

Data Table: Key Structural Comparisons

*Molecular weights are approximate based on structural analysis.

Research Findings and Implications

- Bioactivity : While the provided evidence lacks direct bioactivity data for the target compound, structural analogs like Compound 3e () and Compound 5012 () suggest that methoxy and nitro groups influence solubility and target affinity, respectively .

- Synthetic Accessibility : The pyridinylmethyl-pyrazole unit in the target compound is synthetically tractable compared to the benzoimidazo-pyrimidine system in Compound 3e, which requires multi-step heterocyclic fusion .

Preparation Methods

Synthesis of (E)-3-(3,4-Dimethoxyphenyl)acrylic Acid

The acryloyl component is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and a ketone, typically methyl acetoacetate, under basic conditions.

- Reactants :

- 3,4-Dimethoxybenzaldehyde (1.0 eq)

- Methyl acetoacetate (1.2 eq)

- 4% KOH in ethanol (5 mL per mmol aldehyde)

- Conditions :

- Stir at 0–5°C for 15 min, then room temperature for 24 h.

- Acidify with HCl (pH 2–4), precipitate product.

- Yield : 72–85% after recrystallization (ethyl acetate/ethanol).

- IR : 1655 cm⁻¹ (C=O), 1589 cm⁻¹ (C=C).

- ¹H-NMR (DMSO-d₆): δ 7.67 (d, J=16.0 Hz, CH=), 7.55 (d, J=16.0 Hz, CH=), 6.92–7.23 (m, aromatic H).

Synthesis of (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine

This intermediate is prepared via Suzuki-Miyaura cross-coupling between 5-(aminomethyl)pyridin-3-yl boronic acid and 1-methyl-4-iodo-1H-pyrazole.

- Reactants :

- 5-(Aminomethyl)pyridin-3-yl boronic acid (1.0 eq)

- 1-Methyl-4-iodo-1H-pyrazole (1.1 eq)

- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq)

- Conditions :

- DME/H₂O (4:1), 80°C, 12 h under N₂.

- Yield : 68% after column chromatography (CH₂Cl₂/MeOH 9:1).

- HR-MS : [M+H]⁺ calcd. 229.1218, found 229.1215.

- ¹³C-NMR : δ 149.2 (pyrazole C), 136.5 (pyridine C).

Amide Bond Formation

The final step involves coupling the acryloyl acid with the pyridine-pyrazole amine using carbodiimide-mediated activation .

- Reactants :

- (E)-3-(3,4-Dimethoxyphenyl)acrylic acid (1.0 eq)

- (6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (1.1 eq)

- EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq)

- Conditions :

- DMF, 0°C → RT, 12 h.

- Purify by silica chromatography (ethyl acetate/hexane 1:1).

- Yield : 65–78%.

Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 78 |

| DCC/DMAP | CH₂Cl₂ | 0→25 | 62 |

| HATU | DMF | 25 | 81 |

Spectroscopic Characterization

- IR : 2938 cm⁻¹ (C-H), 1655 cm⁻¹ (C=O), 1589 cm⁻¹ (C=C).

- ¹H-NMR (500 MHz, DMSO-d₆):

δ 8.45 (s, 1H, pyrazole H), 8.21 (d, J=8.5 Hz, pyridine H), 7.67 (d, J=16.0 Hz, CH=), 6.92–7.55 (m, aromatic H), 3.87 (s, 6H, OCH₃). - HPLC Purity : 98.4% (C18, MeCN/H₂O 70:30).

Alternative Synthetic Routes

One-Pot Tandem Condensation

A modified approach combines Claisen-Schmidt condensation and amide coupling in a single reactor:

- Reactants :

- 3,4-Dimethoxybenzaldehyde, methyl acetoacetate, (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine.

- Conditions :

- KOH (4% in EtOH), 0°C → 60°C, 24 h.

- Yield : 58% (lower due to side reactions).

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.